molecular formula C9H14O4 B13799696 Diethyl 2-methylmaleate CAS No. 691-83-8

Diethyl 2-methylmaleate

Cat. No.: B13799696
CAS No.: 691-83-8
M. Wt: 186.20 g/mol
InChI Key: YPTLFOZCUOHVFO-SREVYHEPSA-N
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Description

2-Methylmaleic acid diethyl ester is an organic compound with the molecular formula C9H14O4. It is a derivative of maleic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and one of the hydrogen atoms on the double bond is replaced by a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylmaleic acid diethyl ester typically involves the esterification of 2-methylmaleic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: On an industrial scale, the production of 2-methylmaleic acid diethyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where 2-methylmaleic acid and ethanol are continuously fed, and the ester product is continuously removed. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylmaleic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of diacids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

2-Methylmaleic acid diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylmaleic acid diethyl ester involves its interaction with various molecular targets and pathways:

    Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, leading to the formation of 2-methylmaleic acid and ethanol.

    Nucleophilic Attack: The ester groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

    Diethyl maleate: Similar in structure but lacks the methyl group on the double bond.

    Dimethyl maleate: Similar but has methyl groups instead of ethyl groups on the ester functions.

    Diethyl fumarate: An isomer with the same molecular formula but different spatial arrangement of atoms.

Uniqueness: 2-Methylmaleic acid diethyl ester is unique due to the presence of the methyl group on the double bond, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.

Properties

CAS No.

691-83-8

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

diethyl (Z)-2-methylbut-2-enedioate

InChI

InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6-

InChI Key

YPTLFOZCUOHVFO-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C(=O)OCC

Canonical SMILES

CCOC(=O)C=C(C)C(=O)OCC

Origin of Product

United States

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